PF-05105679

Beschreibung

Eigenschaften

IUPAC Name |

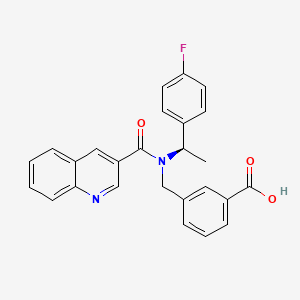

3-[[[(1R)-1-(4-fluorophenyl)ethyl]-(quinoline-3-carbonyl)amino]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN2O3/c1-17(19-9-11-23(27)12-10-19)29(16-18-5-4-7-21(13-18)26(31)32)25(30)22-14-20-6-2-3-8-24(20)28-15-22/h2-15,17H,16H2,1H3,(H,31,32)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNMZRPTQFVRFA-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)N(CC2=CC(=CC=C2)C(=O)O)C(=O)C3=CC4=CC=CC=C4N=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)F)N(CC2=CC(=CC=C2)C(=O)O)C(=O)C3=CC4=CC=CC=C4N=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336742 | |

| Record name | PF-05105679 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1398583-31-7 | |

| Record name | PF-05105679 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1398583317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-05105679 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15450 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-05105679 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1398583-31-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PF-05105679 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2B10OFV7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The In-Depth Mechanism of PF-05105679: A Technical Guide to its Antagonism of the TRPM8 Ion Channel

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of PF-05105679, a selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's pharmacological properties, the experimental methodologies used for its characterization, and its effects on TRPM8 signaling pathways.

Executive Summary

PF-05105679 is a potent and selective antagonist of the TRPM8 ion channel, a key player in the sensation of cold.[1][2][3] Developed as a potential analgesic for cold-related pain, this compound has been instrumental in elucidating the role of TRPM8 in human physiology. This guide synthesizes the available preclinical and clinical data to provide a detailed understanding of its mechanism of action. Key findings indicate that PF-05105679 effectively blocks TRPM8 activation, demonstrating efficacy in a human cold pressor test. While it did not induce hypothermia at therapeutic doses, the clinical development was halted due to adverse effects, including a sensation of heat.[3][4][5]

Quantitative Data Summary

The pharmacological profile of PF-05105679 is characterized by its high potency and selectivity for the TRPM8 channel. The following tables summarize the key quantitative data gathered from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of PF-05105679

| Parameter | Value | Species | Assay | Reference |

| IC50 | 103 nM | Human | Electrophysiology | [1][2][3] |

| IC50 | 181 nM | Not Specified | FLIPR Assay | [6] |

| Selectivity | >100-fold | Not Specified | Various receptor, ion channel, and enzyme assays | [4] |

| Selectivity over TRPV1 | >100-fold | Not Specified | Ca2+ mobilization and single-cell patch-clamp | [6] |

| Selectivity over TRPA1 | >100-fold | Not Specified | Ca2+ mobilization and single-cell patch-clamp | [6] |

Table 2: Preclinical Pharmacokinetics of PF-05105679

| Species | Dose | T1/2 (hours) | CL (mL/min/kg) | Vss (L/kg) | Reference |

| Rat | 2, 20 mg/kg (oral gavage) | 3.6 | 19.8 | 6.2 | [7] |

| Dog | 0.2 mg/kg (IV) | 3.9 | 31 | 7.4 | [7] |

| Dog | 20 mg/kg (oral gavage) | 3.9 | 31 | 7.4 | [7] |

Table 3: Clinical Trial Information for PF-05105679 (NCT01393652)

| Parameter | Value | Notes | Reference |

| Efficacious Dose | 900 mg (single dose) | Provided efficacy in a cold pressor test comparable to oxycodone. | [3][4] |

| Cmax at Efficacious Dose | ~3-fold the TRPM8 IC50 | Unbound plasma concentrations exceeded the IC50. | [3] |

| Effect on Core Body Temperature | No significant change | Doses up to 900 mg did not induce hypothermia. | [3][4] |

| Adverse Events | Hot sensation (mouth, face, upper body, arms, hands) | Reported in a subset of volunteers and was not well-tolerated. | [3][5] |

Mechanism of Action

PF-05105679 acts as a direct antagonist of the TRPM8 ion channel. TRPM8 is a non-selective cation channel primarily expressed in sensory neurons and is activated by cold temperatures (<28°C) and cooling agents like menthol and icilin.[4] Upon activation, TRPM8 allows the influx of Na+ and Ca2+ ions, leading to depolarization of the neuron and the generation of an action potential that is transmitted to the central nervous system, resulting in the sensation of cold.

The precise binding site of PF-05105679 on the TRPM8 channel has not been definitively elucidated through co-crystallization or cryo-electron microscopy studies in the public domain. However, based on studies of other TRPM8 antagonists and the known structure of the channel, it is hypothesized that PF-05105679 binds to the voltage-sensor like domain (VSLD), which is composed of the first four transmembrane helices (S1-S4). This region is known to be a binding pocket for various TRPM8 modulators. Another potential binding site for antagonists has been proposed near the channel's pore, involving the S5 and S6 helices. By binding to the channel, PF-05105679 likely stabilizes a closed conformation, preventing the conformational changes necessary for channel opening in response to cold or chemical agonists. This blockade of ion influx effectively inhibits the signaling of cold stimuli.

Caption: Simplified signaling pathway of TRPM8 activation and its inhibition by PF-05105679.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the mechanism of action of PF-05105679 on the TRPM8 channel.

Single-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity and was used to confirm the potency of PF-05105679 as a TRPM8 antagonist.[4]

Objective: To measure the inhibitory effect of PF-05105679 on TRPM8 channel currents.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPM8.[8]

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP; pH adjusted to 7.2 with CsOH.

Procedure:

-

HEK293-hTRPM8 cells are plated on glass coverslips 24-48 hours prior to the experiment.

-

Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

Cells are held at a holding potential of -60 mV.

-

TRPM8 currents are elicited by application of a TRPM8 agonist (e.g., 100 µM menthol or a cold ramp) or by a voltage step protocol (e.g., ramps from -100 mV to +100 mV).

-

After establishing a stable baseline current, various concentrations of PF-05105679 are co-applied with the agonist.

-

The inhibition of the agonist-induced current is measured at each concentration of PF-05105679.

-

The IC50 value is determined by fitting the concentration-response data to a logistic equation.

Caption: Experimental workflow for patch-clamp electrophysiology.

Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay

This high-throughput assay is used to determine the potency of TRPM8 antagonists by measuring changes in intracellular calcium concentration.

Objective: To determine the IC50 of PF-05105679 by measuring its ability to inhibit agonist-induced calcium influx through TRPM8 channels.

Cell Line: HEK293 cells stably expressing human TRPM8.

Reagents:

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

TRPM8 agonist (e.g., menthol or icilin).

Procedure:

-

HEK293-hTRPM8 cells are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured overnight.

-

The culture medium is removed, and the cells are loaded with a calcium-sensitive dye in assay buffer for 1-2 hours at 37°C.

-

After dye loading, the cells are washed with assay buffer.

-

Serial dilutions of PF-05105679 are added to the wells and incubated for 10-30 minutes.

-

The plate is placed in a FLIPR instrument, and baseline fluorescence is measured.

-

A solution of a TRPM8 agonist (at a concentration that elicits a submaximal response, e.g., EC80) is added to the wells.

-

The change in fluorescence intensity, corresponding to the influx of calcium, is measured over time.

-

The percentage of inhibition for each concentration of PF-05105679 is calculated, and the data is fitted to determine the IC50 value.

Caption: Experimental workflow for the FLIPR calcium assay.

Human Cold Pressor Test

This clinical test is used to assess pain tolerance in response to a cold stimulus and was employed to evaluate the analgesic efficacy of PF-05105679 in humans.

Objective: To evaluate the effect of PF-05105679 on cold-induced pain in healthy volunteers.

Procedure:

-

Baseline pain tolerance is established by having the subject immerse their non-dominant hand in a container of ice water (typically 1-4°C).

-

The subject is instructed to report when they first feel pain (pain threshold) and to keep their hand immersed for as long as they can tolerate the pain (pain tolerance). The time of hand withdrawal is recorded.

-

Subjects are administered a single oral dose of PF-05105679 (e.g., 900 mg), placebo, or a positive control (e.g., oxycodone).

-

At specified time points post-dose (e.g., 1.5 hours), the cold pressor test is repeated.

-

Changes in pain tolerance (time to hand withdrawal) are measured and compared between the treatment groups. Pain intensity may also be rated using a numerical rating scale.

Caption: Workflow for the human cold pressor test.

Conclusion

PF-05105679 is a well-characterized, potent, and selective antagonist of the TRPM8 ion channel. Its mechanism of action involves the direct blockade of the channel, thereby inhibiting the cellular response to cold and chemical agonists. While its clinical development was discontinued, PF-05105679 remains a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TRPM8. The data and methodologies presented in this guide provide a comprehensive resource for researchers in the fields of sensory neuroscience, pain, and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Inhibition of TRPM8 Channels Reduces Pain in the Cold Pressor Test in Humans | Semantic Scholar [semanticscholar.org]

- 3. Inhibition of TRPM8 channels reduces pain in the cold pressor test in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bsys.ch [bsys.ch]

The Discovery and Development of PF-05105679: A Selective TRPM8 Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PF-05105679 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a key player in the sensation of cold. Developed by Pfizer, this compound progressed to clinical trials as a potential analgesic for cold-related pain. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and key preclinical and clinical findings for PF-05105679. Detailed experimental protocols, quantitative data summaries, and pathway diagrams are presented to offer a thorough resource for researchers in the field of pain and sensory biology.

Introduction

The Transient Receptor Potential (TRP) family of ion channels are critical mediators of sensory perception, including temperature, pain, and taste.[1] TRPM8, a member of this family, is a non-selective cation channel activated by cold temperatures (<28°C) and cooling agents like menthol and icilin.[1] Its localization in primary sensory neurons makes it a compelling target for the development of novel analgesics, particularly for conditions involving cold allodynia and hyperalgesia.[1] However, the role of TRPM8 in systemic thermoregulation has posed a significant challenge in the development of its antagonists, with preclinical studies often showing a hypothermic effect.[1][2]

PF-05105679 emerged from a focused effort to identify a selective TRPM8 antagonist that could serve as a clinical tool to probe the role of this channel in human pain and thermoregulation.[1] This guide details the journey of PF-05105679 from its initial discovery to its evaluation in human subjects.

Discovery and Lead Optimization

The discovery of PF-05105679 began with a high-throughput screen (HTS) of the Pfizer compound collection.[1] This initial effort identified a novel acidic compound with weak inhibitory activity against TRPM8. This hit compound served as the starting point for a medicinal chemistry campaign aimed at improving potency and drug-like properties.

High-Throughput Screening (HTS)

Experimental Protocol: High-Throughput Screening

-

Assay Type: Fluorometric Imaging Plate Reader (FLIPR)-based calcium influx assay.

-

Cell Line: HEK293 cells stably expressing the human TRPM8 channel.

-

Method:

-

Cells were plated in 384-well microplates and incubated overnight.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) was loaded into the cells.

-

Compounds from the Pfizer library were added to the wells.

-

The plate was transferred to a FLIPR instrument.

-

A TRPM8 agonist (e.g., menthol or icilin) was added to stimulate calcium influx through the channel.

-

Changes in intracellular calcium concentration were monitored by measuring fluorescence intensity.

-

Inhibition of the agonist-induced calcium signal by a test compound indicated antagonist activity.

-

The HTS led to the identification of a lead compound that, while having modest potency, possessed favorable physicochemical properties for further optimization.[1]

Mechanism of Action and In Vitro Pharmacology

PF-05105679 is a selective antagonist of the TRPM8 ion channel.[3] It binds to the channel and prevents the influx of cations (such as Ca²⁺ and Na⁺) that is normally triggered by cold temperatures or chemical agonists.[3][4]

In Vitro Potency and Selectivity

The potency of PF-05105679 was determined using a FLIPR-based calcium influx assay. The compound demonstrated a half-maximal inhibitory concentration (IC50) of 103 nM against the human TRPM8 channel.[4]

Experimental Protocol: In Vitro Potency (FLIPR Assay)

-

Assay Type: FLIPR-based calcium influx assay.

-

Cell Line: HEK293 cells stably expressing human TRPM8.

-

Method:

-

Cells were plated and loaded with a calcium-sensitive dye as described for the HTS protocol.

-

Serial dilutions of PF-05105679 were added to the wells and incubated for a short period.

-

A fixed concentration of a TRPM8 agonist (e.g., menthol) was added to stimulate the channel.

-

The inhibition of the calcium response was measured, and the IC50 value was calculated from the concentration-response curve.

-

PF-05105679 exhibited high selectivity for TRPM8 over other related TRP channels, including TRPV1 and TRPA1, with over 100-fold selectivity.[4] Further profiling against a broad panel of receptors and enzymes confirmed its selective pharmacological profile.[4]

Table 1: In Vitro Pharmacology of PF-05105679

| Parameter | Value | Assay |

| TRPM8 IC50 | 103 nM | FLIPR Calcium Influx Assay |

| Selectivity | >100-fold vs. TRPV1, TRPA1 | FLIPR Calcium Influx Assay |

Preclinical Development

The preclinical development of PF-05105679 focused on evaluating its in vivo efficacy, pharmacokinetics, and safety profile in various animal models.

In Vivo Efficacy: Guinea Pig Bladder Contractility Model

One of the key in vivo models used to assess the functional activity of PF-05105679 was the cold-induced bladder contractility model in guinea pigs.[1] This model leverages the role of TRPM8 in sensing bladder cooling.

Experimental Protocol: Guinea Pig Cold-Induced Bladder Contractility

-

Animal Model: Anesthetized female guinea pigs.

-

Method:

-

A catheter was inserted into the bladder for infusion and pressure measurement.

-

The bladder was filled with saline to induce rhythmic contractions.

-

Cold saline was infused into the bladder to activate TRPM8 and increase contraction frequency.

-

PF-05105679 was administered intravenously.

-

The inhibition of the cold-induced increase in bladder contraction frequency was measured to determine the in vivo potency of the compound.

-

In this model, PF-05105679 demonstrated a dose-dependent inhibition of the cold-induced bladder contractions, providing evidence of its in vivo target engagement.[5]

Pharmacokinetics and ADME

The pharmacokinetic profile of PF-05105679 was characterized in rats and dogs. The compound exhibited moderate clearance and good oral bioavailability.[4] A summary of the key pharmacokinetic parameters is provided in Table 2.

Table 2: Preclinical Pharmacokinetic Parameters of PF-05105679

| Parameter | Rat | Dog |

| Dose (mg/kg) | 2 (IV), 20 (PO) | 0.2 (IV), 10 (PO) |

| T1/2 (h) | 3.6 | 3.9 |

| Clearance (mL/min/kg) | 19.8 | 31 |

| Volume of Distribution (L/kg) | 6.2 | 7.4 |

| Oral Bioavailability (%) | 29% (at 2 mg/kg), 92% (at 20 mg/kg) | 62% (at 10 mg/kg) |

Data sourced from MedChemExpress and Andrews et al., 2015.[1][4]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: PF-05105679 demonstrated good oral absorption in both rat and dog.[1]

-

Distribution: The volume of distribution was moderate in both species.[4]

-

Metabolism: Information on the specific metabolic pathways is not extensively detailed in the provided search results.

-

Excretion: Details on the excretion routes are not specified in the provided search results.

Safety Pharmacology

A key safety concern for TRPM8 antagonists is the potential to induce hypothermia.[1] In preclinical safety studies, PF-05105679 was shown to reduce core body temperature in small mammals.[3] However, this effect was found to be inversely related to body weight, suggesting that the risk in humans might be lower.[2]

Clinical Development

PF-05105679 advanced into a Phase I clinical trial (NCT01393652) to evaluate its safety, tolerability, and efficacy in healthy volunteers.[5] The primary efficacy endpoint was assessed using the cold pressor test.

Human Cold Pressor Test

The cold pressor test is a standardized method for inducing pain by immersing a limb in cold water. It is a valuable tool for assessing the efficacy of analgesics in an experimental setting.

Experimental Protocol: Human Cold Pressor Test

-

Subjects: Healthy human volunteers.

-

Method:

-

Subjects immersed their hand and forearm into a circulating cold-water bath maintained at a specific temperature (e.g., 1-2°C).

-

Pain intensity was rated on a validated scale (e.g., a numerical rating scale) at regular intervals.

-

The time to pain tolerance (the point at which the subject could no longer endure the pain) was also recorded.

-

The test was performed before and after the administration of PF-05105679 or a comparator (e.g., oxycodone or placebo).

-

The change in pain scores and time to pain tolerance were used to evaluate the analgesic efficacy of the drug.

-

Clinical Efficacy and Adverse Events

In the cold pressor test, PF-05105679 demonstrated a significant reduction in pain, with efficacy comparable to that of oxycodone.[5] This finding provided the first clinical validation of TRPM8 as a target for cold-related pain in humans.

Despite the promising efficacy, the clinical development of PF-05105679 was halted due to an unexpected and dose-limiting adverse event: a sensation of heat, often described as a "hot feeling," predominantly in the face and upper body.[5] This adverse effect was deemed intolerable at the doses required for analgesic efficacy, leading to the discontinuation of the program.

Signaling Pathways and Experimental Workflows

TRPM8 Signaling Pathway

The following diagram illustrates the simplified signaling pathway of TRPM8 activation and its inhibition by PF-05105679.

Caption: TRPM8 channel activation by cold or menthol leads to the sensation of cold.

Drug Discovery and Development Workflow

The logical workflow for the discovery and development of PF-05105679 is depicted below.

Caption: The development workflow of PF-05105679 from discovery to discontinuation.

Conclusion

The story of PF-05105679 provides a valuable case study in the development of selective TRPM8 antagonists. While the compound successfully demonstrated the potential of TRPM8 as an analgesic target in humans, its development was ultimately halted by an unforeseen on-target adverse effect. The "hot sensation" experienced by subjects highlights the complex role of TRPM8 in human thermosensation and underscores the challenges of translating preclinical safety data to the clinic. Despite its discontinuation, the research on PF-05105679 has significantly advanced our understanding of TRPM8 biology and provided a crucial foundation for the continued development of novel therapeutics targeting this important sensory channel.

References

- 1. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A cross-species translational pharmacokinetic-pharmacodynamic evaluation of core body temperature reduction by the TRPM8 blocker PF-05105679 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PF-05105679 - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of TRPM8 channels reduces pain in the cold pressor test in humans. | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Pharmacological Profile of PF-05105679

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of PF-05105679, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. This document details its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and the experimental methodologies used for its characterization.

Introduction

PF-05105679 is a small molecule developed as a selective blocker of the TRPM8 ion channel, the primary sensor for cold temperatures in mammals.[1] TRPM8 is implicated in various physiological processes, including thermosensation and pain perception.[2] Consequently, TRPM8 antagonists like PF-05105679 have been investigated for their potential as analgesics, particularly for cold-related pain conditions.[2][3] This guide synthesizes the available preclinical and clinical data to provide a detailed pharmacological profile of this compound.

Mechanism of Action

PF-05105679 acts as a direct antagonist of the TRPM8 ion channel.[1] TRPM8 is a non-selective cation channel that, upon activation by cold temperatures (<28°C) or chemical agonists like menthol and icilin, allows the influx of cations such as Ca²⁺ and Na⁺ into sensory neurons.[3][4] This influx leads to membrane depolarization and the generation of action potentials, which are transmitted to the central nervous system and perceived as a cold sensation. By blocking the TRPM8 channel, PF-05105679 inhibits this cation influx, thereby preventing the downstream signaling cascade responsible for the sensation of cold and cold-induced pain.

Below is a diagram illustrating the signaling pathway of TRPM8 and the inhibitory action of PF-05105679.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological and pharmacokinetic parameters of PF-05105679.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species/System | Value | Reference |

| TRPM8 IC50 | Human | 103 nM | [5][6] |

| (Electrophysiology) | |||

| TRPM8 IC50 | Human | 181 nM | [7][8] |

| (FLIPR Assay) | |||

| Selectivity | Various | >100-fold vs. TRPV1, TRPA1, and a panel of other receptors, ion channels, and enzymes | [5][6] |

Table 2: Preclinical Pharmacokinetics

| Species | Dose | T1/2 (h) | CL (mL/min/kg) | Vss (L/kg) | Reference |

| Rat | 2 mg/kg (IV) | 3.6 | 19.8 | 6.2 | [5][9] |

| 20 mg/kg (PO) | [5][9] | ||||

| Dog | 0.2 mg/kg (IV) | 3.9 | 31 | 7.4 | [5][9] |

| 20 mg/kg (PO) | [5][9] |

Table 3: In Vivo Efficacy

| Model | Species | Dose | Effect | Reference |

| Cold-induced Bladder Contractility | Guinea Pig | IC50 = 200 nM | Reverses cold-induced bladder capacity reduction | [2][10] |

| Cold Pressor Test | Human | 900 mg (single oral dose) | Efficacy in reducing cold-induced pain comparable to 20 mg oxycodone | [3][10] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

The potency of PF-05105679 on human TRPM8 channels was determined using single-cell patch-clamp electrophysiology.[3]

A common high-throughput method to assess TRPM8 antagonism is the FLIPR calcium influx assay.[7][11]

This model assesses the in vivo activity of PF-05105679 on a TRPM8-mediated physiological response.[2][3]

-

Animal Model: Male guinea pigs.

-

Procedure: The bladder is catheterized, and intravesical pressure is monitored. The bladder is filled with ice-cold water to induce TRPM8-mediated contractions.

-

Compound Administration: PF-05105679 is administered, and its effect on the frequency and amplitude of bladder contractions is measured.

-

Endpoint: The concentration of PF-05105679 required to inhibit the cold-induced bladder contractions by 50% (IC50) is determined.

This clinical model evaluates the analgesic efficacy of PF-05105679 in humans.[2][3]

-

Subjects: Healthy volunteers.

-

Procedure: Subjects immerse one hand in a cold-water bath (typically 0-4°C) for a defined period. Pain intensity and tolerance are recorded.

-

Compound Administration: A single oral dose of PF-05105679 (e.g., 900 mg) or placebo is administered prior to the test.

-

Endpoint: The primary endpoint is the change in pain perception or tolerance time compared to baseline and placebo.

Clinical Experience and Observations

In a clinical study, a single 900 mg oral dose of PF-05105679 demonstrated analgesic efficacy in the cold pressor test comparable to that of 20 mg oxycodone.[3] Importantly, at this efficacious dose, PF-05105679 did not cause a significant change in core body temperature, a potential concern with TRPM8 antagonists.[3][12] However, unexpected adverse events were reported, including a non-tolerated hot sensation, primarily in the facial and upper body regions.[2][3] These adverse effects have limited the further clinical development of PF-05105679.[3]

Conclusion

PF-05105679 is a potent and selective TRPM8 antagonist with demonstrated efficacy in preclinical and clinical models of cold-induced pain. Its pharmacological profile has been well-characterized through a variety of in vitro and in vivo assays. While it showed promise as a non-opioid analgesic, the emergence of undesirable on-target adverse effects in human trials highlights the challenges in modulating the TRPM8 pathway for therapeutic benefit. The data and methodologies presented in this guide provide a valuable resource for researchers in the field of pain and ion channel drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of TRPM8 channels reduces pain in the cold pressor test in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Probe PF-05105679 | Chemical Probes Portal [chemicalprobes.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A cross-species translational pharmacokinetic-pharmacodynamic evaluation of core body temperature reduction by the TRPM8 blocker PF-05105679 - PubMed [pubmed.ncbi.nlm.nih.gov]

PF-05105679 as a selective TRPM8 blocker

An In-depth Technical Guide to PF-05105679: A Selective TRPM8 Blocker

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel recognized as the primary sensor for cold temperatures (<28°C) in mammals.[1][2][3][4] It is activated by cooling agents such as menthol and icilin, leading to an influx of cations, most notably calcium (Ca²⁺), which functions as a critical second messenger.[1][5][6] The dysregulation of TRPM8 has been implicated in various pathological conditions, including chronic pain and migraine, making it a significant therapeutic target.[1][4]

PF-05105679 is a potent and orally active antagonist that selectively blocks the TRPM8 ion channel.[7][8][9] Developed as a potential analgesic for cold-related pain, it has been evaluated in preclinical and clinical studies to understand its efficacy and effects on thermoregulation.[3][7][10] This document provides a comprehensive technical overview of PF-05105679, including its mechanism of action, quantitative data, experimental protocols, and clinical findings.

Mechanism of Action

TRPM8 channels are polymodal, responding to stimuli such as cold temperatures, voltage, and chemical agonists.[2][4] The activation of TRPM8, whether by cold or agonists like menthol, induces a conformational change that opens the channel's pore. This opening permits the influx of cations (including Na⁺ and Ca²⁺) down their electrochemical gradient, leading to membrane depolarization in sensory neurons.[6][11] This depolarization can trigger action potentials, transmitting the sensation of cold to the central nervous system.[11] The activity of TRPM8 is also modulated by the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂), which is essential for its activation.[5][12]

PF-05105679 acts as a direct blocker of the TRPM8 channel, preventing this ion influx. By binding to the channel, it inhibits the conformational changes required for opening, thereby blocking the downstream signaling cascade. This action effectively dampens the neuronal response to cold stimuli and TRPM8 agonists.

Below is a diagram illustrating the TRPM8 signaling pathway upon activation by cold or menthol.

The following diagram illustrates the inhibitory action of PF-05105679 on the TRPM8 channel.

Data Presentation

The following tables summarize the quantitative data for PF-05105679 and common TRPM8 agonists.

Table 1: Potency and Selectivity of TRPM8 Antagonist PF-05105679

| Compound | Target | Assay Type | Parameter | Value | Selectivity | Reference |

|---|---|---|---|---|---|---|

| PF-05105679 | TRPM8 | In vitro | IC₅₀ | 103 nM | >100-fold vs. TRPV1 and TRPA1 | [8][9][13] |

| PF-05105679 | TRPM8 | In vivo (guinea pig bladder) | IC₅₀ | 200 nM | N/A |[13] |

Table 2: Pharmacokinetic Parameters of PF-05105679

| Species | Administration | Dose | T₁/₂ (hours) | CL (mL/min/kg) | Vss (L/kg) | Reference |

|---|---|---|---|---|---|---|

| Rat | IV / Oral | 2 / 20 mg/kg | 3.6 | 19.8 | 6.2 | [8] |

| Dog | IV / Oral | 0.2 / 20 mg/kg | 3.9 | 31 | 7.4 |[8] |

Table 3: Potency of Common TRPM8 Agonists

| Compound | Target | Parameter | Value | Reference |

|---|---|---|---|---|

| Menthol | human TRPM8 | EC₅₀ | 81 ± 17 µM | [1] |

| Menthol | rat TRPM8 | EC₅₀ | 107 ± 8 µM | [1] |

| Icilin | human TRPM8 | EC₅₀ | 526 ± 24 nM | [1] |

| Icilin | CHO-mTRPM8 | EC₅₀ | 125 ± 30 nM | [14] |

| WS-12 | TRPM8 | EC₅₀ | ~193 nM |[11] |

Experimental Protocols

The characterization of TRPM8 antagonists like PF-05105679 relies on specific in vitro assays. The two primary methods are calcium imaging assays and whole-cell patch-clamp electrophysiology.

Calcium Imaging Assay

This high-throughput method quantifies intracellular calcium changes in cells expressing TRPM8 upon stimulation with an agonist, and the subsequent inhibition by an antagonist.

Principle: Cells expressing TRPM8 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[15] Activation of TRPM8 by an agonist (like menthol or icilin) causes an influx of extracellular calcium, leading to a measurable increase in fluorescence.[15] An antagonist will prevent or reduce this fluorescence increase.

Detailed Protocol:

-

Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human TRPM8 channel are cultured in appropriate media (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.[14][15]

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown overnight to form a monolayer.

-

Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion) for approximately 1 hour at 37°C.

-

Compound Addition: The loading buffer is removed, and cells are washed. A buffer solution is added, followed by the test compound (PF-05105679) at various concentrations. Cells are incubated for a specified period.

-

Agonist Stimulation and Measurement: The plate is placed in a fluorescence microplate reader (e.g., FLIPR).[14] A baseline fluorescence is recorded before the automated addition of a TRPM8 agonist (e.g., menthol or icilin) at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Data Acquisition: Fluorescence intensity is monitored in real-time, immediately before and after agonist addition. The increase in fluorescence reflects the influx of calcium through TRPM8 channels.

-

Data Analysis: The inhibitory effect of PF-05105679 is calculated by comparing the fluorescence peak in treated wells to control wells (agonist alone). An IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

References

- 1. benchchem.com [benchchem.com]

- 2. pnas.org [pnas.org]

- 3. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Scraping through the ice: uncovering the role of TRPM8 in cold transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PF-05105679 - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. PF 05105679 | CAS 1398583-31-7 | PF05105679 | Tocris Bioscience [tocris.com]

- 10. A cross-species translational pharmacokinetic-pharmacodynamic evaluation of core body temperature reduction by the TRPM8 blocker PF-05105679 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Regulation of the cold-sensing TRPM8 channels by phosphoinositides and Gq-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of TRPM8 channels reduces pain in the cold pressor test in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Preclinical Profile of PF-05105679: A TRPM8 Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-05105679 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a key mediator of cold sensation.[1][2] Developed as a potential analgesic for cold-related pain, its preclinical evaluation has provided significant insights into the role of TRPM8 in thermosensation and nociception. This document provides a comprehensive overview of the preclinical data available for PF-05105679, including its in vitro and in vivo pharmacology, pharmacokinetic profile, and key experimental methodologies. While showing efficacy in animal models and early human trials for cold-induced pain, its development was halted due to adverse effects, specifically a sensation of heat.[3] Nevertheless, the preclinical data generated for PF-05105679 remain a valuable resource for researchers in the field of sensory biology and analgesic drug development.

Mechanism of Action

PF-05105679 is a selective blocker of the TRPM8 ion channel.[1] TRPM8 is a non-selective cation channel primarily expressed in a subset of sensory neurons and is activated by cold temperatures (<28°C) and cooling agents like menthol and icilin.[1][4] By antagonizing this channel, PF-05105679 inhibits the signaling cascade responsible for the sensation of cold, which has been implicated in certain pain states.[1][4]

Below is a diagram illustrating the signaling pathway of TRPM8 and the inhibitory action of PF-05105679.

References

- 1. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting nociceptive transient receptor potential channels to treat chronic pain: current state of the field - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PF-05105679 in Thermoregulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05105679 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a key sensor for cold temperatures in the mammalian nervous system.[1][2] Developed initially for the treatment of cold-related pain, PF-05105679 has become a critical pharmacological tool for investigating the physiological role of TRPM8, particularly in the complex process of thermoregulation.[3][4] This technical guide provides an in-depth overview of the core findings related to PF-05105679 and its impact on body temperature regulation, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

The TRPM8 channel is activated by cool to cold temperatures (typically below 28°C) and cooling agents like menthol.[3] Its activation triggers a cascade of physiological responses aimed at maintaining thermal homeostasis. Consequently, antagonism of TRPM8 by compounds such as PF-05105679 has been a subject of intense research, with a key focus on its potential to induce hypothermia.[4][5]

Mechanism of Action and Pharmacology

PF-05105679 acts as a competitive antagonist at the TRPM8 ion channel, effectively blocking the influx of cations (primarily Ca²⁺ and Na⁺) that occurs upon channel activation by cold stimuli.[6] This blockade of TRPM8 signaling in sensory neurons is the basis for its analgesic effects in conditions of cold allodynia and hyperalgesia.[3]

Quantitative Pharmacological Data

| Parameter | Value | Species | Assay | Reference |

| IC₅₀ | 103 nM | Human | Not Specified | [2] |

| Selectivity | >100-fold vs. TRPV1, TRPA1, and other receptors/ion channels | Not Specified | In vitro panel | [2] |

Preclinical Studies on Thermoregulation

Preclinical investigations in various animal models have been instrumental in elucidating the species-specific effects of PF-05105679 on core body temperature.

Key Preclinical Findings

Safety pharmacology studies revealed that PF-05105679 can induce a reduction in core body temperature in a manner that is inversely related to the body weight of the species tested.[5] This suggests that smaller mammals are more susceptible to the hypothermic effects of TRPM8 antagonism. For instance, studies in rats demonstrated a decrease in core body temperature following administration of PF-05105679.[7] In contrast, larger animals, and ultimately humans, have shown a significantly blunted or absent thermoregulatory response at therapeutic doses.[5]

Preclinical Pharmacokinetics of PF-05105679

| Species | Dose | T₁/₂ (hours) | CL (mL/min/kg) | Vss (L/kg) | Reference |

| Rat | 2, 20 mg/kg (oral) | 3.6 | 19.8 | 6.2 | [2] |

| Dog | 0.2 mg/kg (IV) | 3.9 | 31 | 7.4 | [2] |

| 20 mg/kg (oral) | [2] |

Experimental Protocol: Core Body Temperature Measurement in Rodents

A common method for assessing the thermoregulatory effects of compounds like PF-05105679 in rodents involves the use of implantable telemetry devices.

Objective: To continuously monitor the core body temperature of rats following the administration of PF-05105679.

Materials:

-

Male Wistar rats

-

Implantable telemetry probes for temperature monitoring

-

Surgical supplies for probe implantation

-

PF-05105679 formulated for oral gavage

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Data acquisition system

Procedure:

-

Surgical Implantation: Anesthetize rats and surgically implant telemetry probes into the abdominal cavity. Allow for a post-operative recovery period of at least one week.

-

Acclimation: House rats individually in a temperature-controlled environment with a standard 12-hour light/dark cycle. Allow them to acclimate to the housing conditions and handling.

-

Baseline Recording: Record baseline core body temperature for at least 24 hours prior to dosing to establish a stable diurnal rhythm.

-

Dosing: Administer PF-05105679 or vehicle control via oral gavage at the desired dose volumes.

-

Data Collection: Continuously record core body temperature at regular intervals (e.g., every 15-30 minutes) for a predetermined period post-dosing (e.g., 24 hours).

-

Data Analysis: Analyze the temperature data to determine the time course and magnitude of any changes in core body temperature compared to the vehicle-treated control group.

Clinical Studies and Human Thermoregulation

Clinical trials with PF-05105679 have provided crucial insights into its effects on human thermoregulation and its potential as an analgesic.

Key Clinical Findings

A key clinical study involving healthy volunteers demonstrated that single oral doses of PF-05105679 (up to 900 mg) did not result in significant changes to core body temperature.[3] This finding is in stark contrast to the observations in smaller preclinical species and supports the hypothesis of an allometric relationship in the thermoregulatory effects of TRPM8 antagonism.[5] At these non-hypothermic doses, PF-05105679 showed efficacy in a cold pressor test comparable to that of oxycodone, indicating successful target engagement and a potential for pain relief.[3][8] An unexpected adverse event reported was a sensation of heat, particularly in the facial and upper body regions.[3]

Clinical Trial Data: PF-05105679 in Healthy Volunteers

| Dose | Effect on Core Body Temperature | Efficacy in Cold Pressor Test | Key Adverse Events | Reference |

| 900 mg (single oral dose) | No significant change | Comparable to oxycodone | Hot sensation (mouth, face, upper body) | [3] |

Experimental Protocol: Human Cold Pressor Test

The cold pressor test is a standardized method for inducing pain by immersing a limb in cold water. It is used to evaluate the efficacy of analgesics.

Objective: To assess the analgesic effect of PF-05105679 on cold-induced pain in healthy human subjects.

Materials:

-

Water bath capable of maintaining a constant cold temperature (e.g., 1-2°C)

-

Timer

-

Pain assessment tools (e.g., Visual Analog Scale - VAS, Numerical Rating Scale - NRS)

-

PF-05105679 capsules

-

Placebo control capsules

Procedure:

-

Subject Preparation: Instruct subjects to abstain from analgesics and caffeine for a specified period before the test.

-

Baseline Pain Assessment: Before drug administration, immerse the subject's non-dominant hand in the cold water bath up to the wrist. Instruct the subject to report their pain level at regular intervals (e.g., every 15 seconds) using a VAS or NRS until the pain becomes intolerable or a maximum immersion time is reached. Record the time to withdrawal (pain tolerance).

-

Dosing: Administer a single oral dose of PF-05105679 or placebo in a double-blind manner.

-

Post-Dose Pain Assessment: At specified time points after dosing (e.g., 1, 2, 4, and 6 hours), repeat the cold pressor test.

-

Data Analysis: Compare the changes in pain scores and pain tolerance times between the PF-05105679 and placebo groups to determine the analgesic efficacy of the compound.

Signaling Pathways and Experimental Workflows

TRPM8 Signaling in Thermoregulation

The activation of TRPM8 channels in sensory neurons by cold temperatures triggers a signaling cascade that ultimately leads to physiological responses aimed at conserving heat and increasing heat production.

Caption: TRPM8 signaling pathway in response to cold and its inhibition by PF-05105679.

Experimental Workflow: From Preclinical to Clinical Assessment

The investigation of PF-05105679's role in thermoregulation followed a logical progression from in vitro characterization to preclinical animal models and finally to human clinical trials.

Caption: Experimental workflow for evaluating PF-05105679's thermoregulatory effects.

Conclusion

PF-05105679 has proven to be an invaluable tool in dissecting the role of the TRPM8 channel in thermoregulation. The collective evidence from in vitro, preclinical, and clinical studies demonstrates a clear species-dependent effect on core body temperature. While TRPM8 antagonism with PF-05105679 induces hypothermia in smaller animals, this effect is not observed in humans at doses that provide significant analgesia against cold-induced pain. This dissociation between analgesic efficacy and thermoregulatory side effects in humans underscores the potential for developing selective TRPM8 antagonists as a novel class of non-opioid analgesics. Further research is warranted to fully understand the mechanisms underlying the observed hot sensations and to optimize the therapeutic profile of future TRPM8-targeting compounds.

References

- 1. Scraping through the ice: uncovering the role of TRPM8 in cold transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deletion of the Cold Thermoreceptor TRPM8 Increases Heat Loss and Food Intake Leading to Reduced Body Temperature and Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A cross-species translational pharmacokinetic-pharmacodynamic evaluation of core body temperature reduction by the TRPM8 blocker PF-05105679 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. TRPM8 - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

Investigating Cold-Induced Pain Pathways: A Technical Guide to the TRPM8 Antagonist PF-05105679

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-05105679 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a key sensor for cold temperatures and a critical mediator of cold-induced pain. Developed as a potential analgesic, PF-05105679 has been investigated in both preclinical models and human clinical trials for its efficacy in mitigating pain associated with cold stimuli. This technical guide provides an in-depth overview of PF-05105679, including its mechanism of action, key quantitative data from various studies, detailed experimental protocols for its evaluation, and a visualization of the underlying signaling pathways. While demonstrating analgesic effects in the cold pressor test, the clinical development of PF-05105679 was halted in Phase I due to adverse effects, specifically a sensation of heat. Nevertheless, it remains a valuable pharmacological tool for researchers investigating the role of TRPM8 in sensory physiology and pathophysiology.

Core Compound Properties and Mechanism of Action

PF-05105679 is an orally bioavailable small molecule that acts as a selective blocker of the TRPM8 ion channel.[1][2] TRPM8, also known as the cold and menthol receptor 1 (CMR1), is a non-selective cation channel primarily expressed in a subpopulation of primary afferent sensory neurons.[3][4] It is activated by cool temperatures (<28°C), cooling agents like menthol and icilin, and other physical and chemical stimuli.[5][6]

Upon activation by cold, TRPM8 allows the influx of Na+ and Ca2+ ions, leading to depolarization of the sensory neuron and the generation of an action potential. This signal is then transmitted to the central nervous system, resulting in the sensation of cold and, under certain conditions, cold-induced pain (cold allodynia and hyperalgesia).[4] PF-05105679 exerts its analgesic effect by binding to the TRPM8 channel and preventing this influx of cations, thereby blocking the transduction of the cold stimulus into a neural signal. The compound exhibits high selectivity for TRPM8 over other related TRP channels, such as TRPV1 and TRPA1.[1][2]

Signaling Pathway of TRPM8 Activation and Inhibition by PF-05105679

Figure 1: Simplified signaling pathway of TRPM8 activation by cold or chemical agonists, leading to pain signal transmission, and its inhibition by PF-05105679.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for PF-05105679.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species/Cell Line | Value | Reference |

| TRPM8 IC50 | Recombinant | 103 nM | [1][2] |

| Selectivity | Various receptors/ion channels | >100-fold vs. TRPV1, TRPA1, etc. | [1][2] |

Table 2: Preclinical In Vivo Efficacy

| Model | Species | Endpoint | PF-05105679 Effect | Reference |

| Cold-induced Bladder Contractility | Guinea Pig | Inhibition of bladder contractions | IC50 = 200 nM | [5] |

| Core Body Temperature | Rat | Reduction in core body temperature | Effective at concentrations >1219 nM | [3] |

Table 3: Human Clinical Trial Data (Cold Pressor Test)

| Dose | Endpoint | Result | Adverse Events | Reference |

| 900 mg (single dose) | Pain Inhibition | Efficacy comparable to 20 mg oxycodone | Hot sensation (mouth, face, upper body) | [5][7] |

| Up to 900 mg | Core Body Temperature | No significant change | - | [5] |

Table 4: Pharmacokinetic Parameters

| Species | Administration | T1/2 (hours) | CL (mL/min/kg) | Vss (L/kg) | Reference |

| Rat | IV (2 mg/kg) / Oral (20 mg/kg) | 3.6 | 19.8 | 6.2 | [1] |

| Dog | IV (0.2 mg/kg) / Oral (20 mg/kg) | 3.9 | 31 | 7.4 | [1] |

Experimental Protocols

Detailed methodologies for key experiments involving PF-05105679 are provided below. These protocols are based on published literature and are intended to serve as a guide for researchers.

Human Cold Pressor Test

Objective: To assess the analgesic efficacy of PF-05105679 in a model of acute, cold-induced pain in healthy human volunteers.

Methodology:

-

Subject Population: Healthy adult male and female volunteers.

-

Study Design: Double-blind, placebo-controlled, crossover study design.

-

Procedure:

-

Subjects immerse their non-dominant hand in a circulating cold-water bath maintained at a constant temperature (e.g., 1-2°C).

-

Pain tolerance is measured as the time until the subject withdraws their hand from the water.

-

Pain intensity is rated by the subject at regular intervals (e.g., every 30 seconds) using a validated pain scale (e.g., 0-10 numerical rating scale).

-

-

Drug Administration: A single oral dose of PF-05105679 (e.g., 900 mg) or placebo is administered.

-

Data Collection: Cold pressor tests are performed at baseline (pre-dose) and at specified time points post-dose (e.g., 1.5 hours).

-

Primary Endpoint: Change in pain tolerance and pain intensity ratings from baseline compared to placebo.

Figure 2: Experimental workflow for the human cold pressor test to evaluate PF-05105679 efficacy.

Guinea Pig Cold-Induced Bladder Contractility Assay

Objective: To evaluate the in vivo potency of PF-05105679 in a TRPM8-mediated model of bladder hyperactivity.

Methodology:

-

Animal Model: Male Dunkin-Hartley guinea pigs.

-

Surgical Preparation:

-

Animals are anesthetized.

-

A cannula is implanted in the dome of the bladder for infusion and pressure recording.

-

-

Experimental Procedure:

-

The bladder is continuously filled with saline at a slow rate.

-

Bladder contractions (micturition and non-micturition) are recorded via a pressure transducer.

-

A cold challenge is introduced by infusing ice-cold saline into the bladder, which induces bladder overactivity through TRPM8 activation.

-

-

Drug Administration: PF-05105679 is administered intravenously.

-

Data Analysis: The ability of PF-05105679 to inhibit the frequency and amplitude of cold-induced bladder contractions is quantified to determine the IC50.

Rat Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Objective: To assess the potential of PF-05105679 to alleviate cold allodynia in a preclinical model of neuropathic pain.

Methodology:

-

Animal Model: Adult Sprague-Dawley rats.

-

Surgical Procedure:

-

Under anesthesia, the sciatic nerve is exposed at the mid-thigh level.

-

Four loose ligatures of chromic gut suture are tied around the nerve.

-

-

Behavioral Testing (Cold Allodynia):

-

Rats are placed on a cold plate or a metal surface maintained at a low, non-noxious temperature (e.g., 5°C).

-

The latency to paw withdrawal or the number of paw lifts is measured as an indicator of cold hypersensitivity.

-

-

Drug Administration: PF-05105679 is administered (e.g., orally or intraperitoneally) at various doses.

-

Data Analysis: The effect of PF-05105679 on paw withdrawal latency or frequency is compared to vehicle-treated animals to assess its anti-allodynic effect.

Figure 3: Logical workflow for the Chronic Constriction Injury (CCI) model and subsequent behavioral testing for cold allodynia.

Conclusion and Future Directions

PF-05105679 is a well-characterized, selective TRPM8 antagonist that has demonstrated clear target engagement and analgesic efficacy in models of cold-induced pain. While its systemic use in humans is limited by the on-target adverse effect of a sensation of heat, it remains an invaluable research tool for elucidating the role of TRPM8 in sensory biology. Future research could explore the topical or localized delivery of PF-05105679 to mitigate systemic side effects while retaining analgesic activity in conditions such as neuropathic pain with a cold allodynia component. Furthermore, the compound can be utilized in further preclinical studies to dissect the complex signaling pathways downstream of TRPM8 activation and to identify novel therapeutic targets for cold-related pain conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of the cold-sensing TRPM8 channels by phosphoinositides and Gq-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of TRPM8 channels reduces pain in the cold pressor test in humans. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRPM8 - Wikipedia [en.wikipedia.org]

- 6. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. explore.openalex.org [explore.openalex.org]

Beyond the Chill: A Technical Guide to the Off-Target Profile of PF-05105679

An in-depth examination of the cellular targets of the selective TRPM8 antagonist, PF-05105679, beyond its primary mechanism of action. This document is intended for researchers, scientists, and drug development professionals.

PF-05105679 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key mediator of cold sensation. Developed with the aim of treating cold-related pain, its high selectivity has been a focal point of its preclinical characterization. This technical guide provides a comprehensive overview of the known cellular targets of PF-05105679 outside of TRPM8, presenting quantitative data from key screening panels, detailing the experimental methodologies employed, and visualizing the relevant pathways and workflows.

While PF-05105679 demonstrates a highly favorable selectivity profile, thorough investigation has revealed a limited number of off-target interactions. Understanding these secondary targets is crucial for a complete assessment of the compound's pharmacological profile and for interpreting its effects in both preclinical and clinical settings.

Quantitative Analysis of Off-Target Interactions

To assess the selectivity of PF-05105679, the compound was evaluated against a broad range of cellular targets using standardized screening panels. The following tables summarize the quantitative data from these assessments, highlighting the compound's activity at various concentrations.

Table 1: Eurofins CEREP Ligand Profile Screen (90 Targets)

PF-05105679 was tested at a concentration of 10 µM in a panel of 90 targets, including receptors, ion channels, and transporters. The results demonstrate a high degree of selectivity, with the vast majority of targets showing minimal inhibition. A notable interaction was observed with the peripheral benzodiazepine receptor (PBR), also known as the translocator protein (TSPO).

| Target Class | Representative Targets Screened | Result at 10 µM |

| G-Protein Coupled Receptors (GPCRs) | Adenosine A1, A2A, A3; Adrenergic α1A, α2A, β1, β2; Angiotensin AT1, AT2; Bradykinin B1, B2; Cannabinoid CB1, CB2; Chemokine CXCR1, CXCR2, CCR1, CCR2b, CCR5; Dopamine D1, D2S, D3, D4.4, D5; Endothelin ETA, ETB; GABA B; Galanin GAL1, GAL2; Histamine H1, H2, H3; Muscarinic M1, M2, M3, M4, M5; Neuropeptide Y Y1, Y2; Neurotensin NTS1; Opioid δ2, κ, μ; Serotonin 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT4, 5-HT5a, 5-HT6, 5-HT7; Somatostatin sst1, sst2; Tachykinin NK1, NK2, NK3 | Generally < 36% inhibition |

| Ion Channels | Ca2+ Channel (L-type, N-type, P/Q-type); K+ Channel (hERG, KATP, SKCa); Na+ Channel (Site 2); Cl- Channel | Generally < 36% inhibition |

| Transporters | Dopamine Transporter; Norepinephrine Transporter; Serotonin Transporter | Generally < 36% inhibition |

| Other Receptors/Enzymes | GABA/PBR (Peripheral Benzodiazepine Receptor) | Ki = 1022.12 nM |

Table 2: Millipore Ion Channel CardiacProfiler Panel

To assess potential cardiovascular liabilities, PF-05105679 was screened at 10 µM against a panel of key cardiac ion channels. The compound was found to be "clean" in this panel, indicating a low risk of direct cardiac ion channel-mediated adverse effects.

| Target | Function | Result at 10 µM |

| hERG (KCNH2) | Ventricular repolarization | No significant inhibition |

| hNav1.5 | Cardiac muscle cell excitability | No significant inhibition |

| hCav1.2 | Cardiac muscle contraction | No significant inhibition |

| hKCNQ1/minK | Ventricular repolarization | No significant inhibition |

| hKir2.1 | Maintaining resting membrane potential | No significant inhibition |

Table 3: Kinase Selectivity Panel

PF-05105679 was evaluated at a concentration of 1 µM against a broad panel of kinases to identify potential off-target kinase inhibition. The compound was found to be "clean," demonstrating a lack of significant activity against the kinases tested.

| Kinase Family | Representative Kinases Screened | Result at 1 µM |

| Tyrosine Kinases | ABL, EGFR, FGFR, INSR, SRC, VEGFR | No significant inhibition |

| Serine/Threonine Kinases | AKT1, AURKA, CDK2, MAPK1, PKA, ROCK1 | No significant inhibition |

| Lipid Kinases | PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ | No significant inhibition |

Experimental Protocols

The following sections detail the methodologies used in the key selectivity screening experiments cited above.

Radioligand Binding Assays (Eurofins CEREP Panel)

Objective: To determine the binding affinity of PF-05105679 to a wide range of receptors, ion channels, and transporters.

Methodology:

-

Membrane Preparation: Membranes are prepared from recombinant cell lines overexpressing the target of interest or from native tissues known to express the target.

-

Binding Reaction: A fixed concentration of a specific radioligand for the target is incubated with the prepared membranes in the presence of varying concentrations of the test compound (PF-05105679) or a reference compound.

-

Incubation: The reaction mixtures are incubated at a specific temperature and for a duration optimized for each target to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand. Unbound radioligand is washed away.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. For targets showing significant inhibition, a competition binding curve is generated to determine the inhibitory constant (Ki).

Automated Electrophysiology (Millipore Ion Channel CardiacProfiler Panel)

Objective: To assess the functional effect of PF-05105679 on key cardiac ion channels.

Methodology:

-

Cell Culture: Stably transfected cell lines expressing the specific human cardiac ion channel of interest are cultured and prepared for automated patch-clamp recording.

-

Automated Patch-Clamp: Cells are automatically captured and a whole-cell patch-clamp configuration is established using a high-throughput automated electrophysiology platform.

-

Voltage Protocols: Specific voltage protocols are applied to elicit the characteristic currents of each ion channel.

-

Compound Application: A baseline recording of the ion channel current is established, after which PF-05105679 is applied at the test concentration (10 µM).

-

Data Acquisition and Analysis: The effect of the compound on the ion channel current (e.g., peak current amplitude, kinetics) is recorded and compared to the baseline and vehicle control. The percentage of inhibition is then calculated.

Kinase Activity Assays

Objective: To determine the inhibitory effect of PF-05105679 on the catalytic activity of a broad range of protein and lipid kinases.

Methodology:

-

Reaction Setup: Recombinant kinase, a specific substrate (peptide or protein), and ATP are combined in a reaction buffer.

-

Compound Addition: PF-05105679 is added at the test concentration (1 µM).

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature to allow for substrate phosphorylation.

-

Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:

-

Radiometric Assays: Using [γ-³²P]ATP or [γ-³³P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-Based Assays: Measuring the amount of ADP produced using an enzyme-coupled reaction that generates a luminescent signal.

-

Fluorescence-Based Assays: Using antibodies that specifically recognize the phosphorylated substrate or fluorescently labeled ATP analogs.

-

-

Data Analysis: The kinase activity in the presence of the compound is compared to the activity in the absence of the compound (vehicle control) to determine the percentage of inhibition.

Visualizations

The following diagrams illustrate the experimental workflows and the known signaling pathway interaction of PF-05105679's primary off-target hit.

Methodological & Application

How to dissolve PF-05105679 for cell culture

Topic: Preparation of PF-05105679 for In Vitro Cell Culture Assays Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-05105679 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, with a reported IC₅₀ of 103 nM.[1] TRPM8, also known as the cold and menthol receptor 1 (CMR1), is a nonselective cation channel activated by cold temperatures (<28°C) and cooling agents like menthol.[2][3] Due to its role in cold sensation, PF-05105679 has been developed as a potential analgesic for cold-related pain.[2][4] The compound exhibits high selectivity (>100-fold) for TRPM8 over other receptors and ion channels, including the closely related TRPA1 and TRPV1 channels.[1] Proper solubilization is critical for accurate and reproducible results in cell-based assays. This document provides a detailed protocol for dissolving and preparing PF-05105679 for use in cell culture applications.

Physicochemical and Solubility Data

Proper preparation of PF-05105679 begins with an understanding of its physical and chemical properties. The compound is a white to off-white solid powder.[1][5] For cell culture experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution.

| Property | Value | Citations |

| Molecular Formula | C₂₆H₂₁FN₂O₃ | [1][5] |

| Molecular Weight | 428.45 g/mol | [1][5] |

| Appearance | White to off-white solid | [1][5] |

| Purity | ≥98% (HPLC) | |

| Solubility in DMSO | Up to 125 mg/mL (approx. 292 mM) | [1][5][6][7] |

| Powder Storage | 3 years at -20°C or 2 years at 4°C | [1][5][7] |

| Solution Storage (DMSO) | 6 months at -80°C or 1 month at -20°C | [1][5][7][8] |

Experimental Protocols

This section details the step-by-step procedures for preparing stock and working solutions of PF-05105679. All steps should be performed in a sterile environment (e.g., a laminar flow hood) using aseptic techniques to prevent contamination.

-

PF-05105679 powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade (use a newly opened bottle, as DMSO is hygroscopic)[1][5]

-

Sterile, nuclease-free microcentrifuge tubes or cryovials

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sterile cell culture medium appropriate for your cell line

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

A 10 mM stock solution is a convenient concentration for most cell culture applications.

-

Equilibrate: Allow the PF-05105679 powder vial to reach room temperature before opening to prevent condensation.

-

Weigh: Accurately weigh out 1 mg of PF-05105679 powder and place it into a sterile microcentrifuge tube.

-

Calculate Solvent Volume: Use the following formula to determine the volume of DMSO needed: Volume (μL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM) Volume (μL) = (1 mg / 428.45 g/mol ) * 1,000,000 / 10 mM = 233.4 μL

-

Dissolve: Add 233.4 μL of sterile, anhydrous DMSO to the microcentrifuge tube containing the powder.

-

Mix Thoroughly: Close the cap tightly and vortex the solution for 1-2 minutes until the powder is fully dissolved. If particulates remain, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.[1] Visually inspect the solution against a light source to ensure it is clear and free of precipitates.

-

Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1][5][7][8]

The final concentration of PF-05105679 will depend on the specific experiment and cell type. The final concentration of DMSO in the culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

-

Thaw Stock Solution: Thaw one aliquot of the 10 mM PF-05105679 stock solution at room temperature. Mix gently before use.

-

Dilute into Medium: Perform a serial dilution. To minimize precipitation, first dilute the stock solution into a small volume of pre-warmed (37°C) cell culture medium, mixing immediately and thoroughly. Then, add this intermediate dilution to the final volume of medium.

-

Example for 10 μM final concentration in 10 mL medium:

-

Add 10 μL of the 10 mM stock solution to 9.99 mL of pre-warmed cell culture medium.

-

This creates a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.

-

-

-

Mix and Apply: Gently mix the final working solution by inverting the tube or pipetting. Add the solution to your cell cultures immediately.

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without the compound. This is crucial to distinguish the effects of the compound from those of the solvent.

Visualized Workflows and Pathways

Caption: Step-by-step workflow for preparing PF-05105679 stock and working solutions.

Caption: Inhibition of the TRPM8 ion channel signaling pathway by PF-05105679.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PF-05105679 - Wikipedia [en.wikipedia.org]

- 3. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PF-05105679 | 1398583-31-7 | TRP/TRPV Channel | MOLNOVA [molnova.cn]

- 7. medchemexpress.com [medchemexpress.com]

- 8. PF-05105679 | TRPM8 antagonist | Probechem Biochemicals [probechem.com]

Application Notes and Protocols for PF-05105679 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05105679 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1] TRPM8 is a key sensor for cold temperatures and is implicated in various physiological processes, including pain perception and thermoregulation.[1][2] These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the use of PF-05105679 in rodent models, based on available preclinical data.

Mechanism of Action

PF-05105679 functions by blocking the TRPM8 ion channel, thereby inhibiting the signaling pathway activated by cold stimuli and TRPM8 agonists. This mechanism of action makes it a valuable tool for investigating the role of TRPM8 in cold-related pain and thermoregulation.

Data Presentation: Recommended Dosage in Rodent Models

The following tables summarize the recommended oral dosages of PF-05105679 and other relevant TRPM8 antagonists in rats and mice for analgesia and thermoregulation studies. It is important to note that dose-response relationships can vary depending on the specific experimental conditions and the rodent strain used.

Table 1: Recommended Oral Dosages for Analgesia Studies in Rats

| Compound | Dosage Range (mg/kg, p.o.) | Pain Model | Observed Effect | Reference |

| PF-05105679 | 20 | Neuropathic Pain (Inferred) | Pharmacokinetic studies show good oral bioavailability at this dose. Efficacy in pain models needs further direct investigation. | --INVALID-LINK-- |